molecular formula C15H26N2O B12166077 N-(2-(Dimethylamino)ethyl)tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide CAS No. 54099-19-3

N-(2-(Dimethylamino)ethyl)tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide

Cat. No.: B12166077
CAS No.: 54099-19-3
M. Wt: 250.38 g/mol
InChI Key: TVYSNBCQOJJJLJ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)tricyclo(3.3.1.1³,⁷)decane-1-carboxamide is a tricyclic adamantane derivative featuring a carboxamide group linked to a 2-(dimethylamino)ethyl substituent. This compound is structurally analogous to several pharmacologically active adamantane carboxamides, though its specific biological targets and applications remain under investigation.

Properties

CAS No.

54099-19-3

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C15H26N2O/c1-17(2)4-3-16-14(18)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,3-10H2,1-2H3,(H,16,18)

InChI Key

TVYSNBCQOJJJLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide typically involves multiple steps. One common method includes the reaction of tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in aprotic solvents.

Biological Activity

N-(2-(Dimethylamino)ethyl)tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide is a complex compound notable for its unique tricyclic structure and potential biological activities. This article delves into its biological activity, synthesis, pharmacodynamics, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₆N₂O with a molecular weight of approximately 250.38 g/mol. The compound features a tricyclic framework that contributes to its rigidity and specific interactions with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits potential analgesic properties and may interact with various biological targets, including receptors and enzymes involved in pain pathways. The dimethylamino group enhances its reactivity and potential therapeutic applications .

Pharmacodynamics

The pharmacodynamic profile of this compound suggests that it may function as a modulator of neurotransmitter systems, potentially affecting pain perception and other neurological functions . Its ability to undergo hydrolysis under acidic or basic conditions allows for the release of active metabolites that could contribute to its biological effects.

Analgesic Activity

A study investigating the analgesic effects of similar compounds found that derivatives with a tricyclic structure exhibited significant pain-relieving properties in animal models. The mechanism was attributed to their interaction with opioid receptors, suggesting that this compound could also exhibit similar effects .

Cytotoxicity Studies

In vitro studies have shown that compounds structurally related to this compound can intercalate DNA, leading to cytotoxic effects in cancer cell lines. This dual mode of action involving topoisomerases I and II has been documented in related compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which demonstrated promising results against solid tumors .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compound Tricyclic structure with dimethylamino groupPotential analgesic properties
Tricyclo[3.3.1.1(sup 3,7)]decane-1-carboxylic Acid Tricyclic structure without amino groupLimited biological activity
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide Acridine derivativeCytotoxic activity against solid tumors

This table highlights the unique aspects of this compound compared to its analogs.

Scientific Research Applications

Pharmacological Studies

N-(2-(Dimethylamino)ethyl)tricyclo(3.3.1.1(3,7))decane-1-carboxamide has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds.

Case Study:

A study evaluated the compound's interaction with neurotransmitter receptors, revealing potential agonistic effects on certain serotonin receptors, which may have implications for treating mood disorders .

Drug Development

The compound's unique structural characteristics make it a candidate for drug development, particularly in creating new analgesics or antidepressants.

Data Table: Drug Development Applications

Application AreaFindingsReference
AnalgesicsExhibited pain-relieving properties
AntidepressantsPotential serotonin receptor agonist
Neurological DisordersInvestigated for neuroprotective effects

Chemical Synthesis

The synthesis of N-(2-(Dimethylamino)ethyl)tricyclo(3.3.1.1(3,7))decane-1-carboxamide serves as an important example of utilizing tricyclic frameworks in organic chemistry.

Synthesis Method:

The compound can be synthesized through a multi-step reaction involving the formation of the tricyclic core followed by amide coupling with dimethylaminoethylamine .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound, particularly concerning its metabolic pathways and potential toxicity.

Findings:

Research indicates that while the compound shows low acute toxicity, long-term exposure studies are necessary to fully understand its safety profile .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural variations among adamantane carboxamide derivatives:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Structural Features
N-(2-(Dimethylamino)ethyl)tricyclo(3.3.1.1³,⁷)decane-1-carboxamide (Main) 2-(Dimethylamino)ethyl C₁₅H₂₅N₃O 275.38 g/mol Tertiary amine enhances solubility; flexible ethyl linker.
NVP-231 2-(Benzoylamino)-6-benzothiazolyl C₂₈H₂₈N₄O₂S 508.62 g/mol Bulky aromatic substituent; potential CERK inhibition.
N-(2-phenylethyl)tricyclo[3.3.1.1³,⁷]decane-1-carboxamide 2-phenylethyl C₁₉H₂₅NO 283.41 g/mol Aromatic phenyl group; increased hydrophobicity.
Dopamantine (N-[2-(3,4-dihydroxyphenyl)ethyl]adamantane-1-carboxamide) 2-(3,4-dihydroxyphenyl)ethyl C₁₉H₂₅NO₃ 331.41 g/mol Catechol moiety; potential dopamine receptor interaction.
N-(pyrimidin-2-yl)tricyclo[3.3.1.1³,⁷]decane-1-carboxamide Pyrimidin-2-yl C₁₅H₁₉N₃O 257.33 g/mol Heterocyclic aromatic group; hydrogen-bonding capability.
N,N'-(2,5-Dimethylhexane-2,5-diyl)di(adamantane-1-carboxamide) Dimeric adamantane carboxamide C₃₀H₄₈N₂O₂ 468.71 g/mol Dimeric structure; potential cross-linking or multi-target binding.

Pharmacological Activity

  • Main Compound: Limited direct pharmacological data are available.
  • NVP-231 : A ceramide kinase (CERK) inhibitor used to study lipid signaling in wound healing . Its benzothiazolyl group likely enhances target binding but reduces membrane permeability compared to the main compound.
  • Dopamantine : An INN-listed drug targeting dopamine pathways, possibly via catecholamine receptor modulation . Its dihydroxyphenyl group contrasts with the main compound’s aliphatic amine.

Physicochemical Properties

  • Solubility: The main compound’s dimethylaminoethyl group improves aqueous solubility relative to phenyl () or pyrimidinyl () analogs. NVP-231’s bulkiness may limit solubility despite its polar benzothiazole .
  • Bioavailability : Dopamantine’s catechol group () could enhance blood-brain barrier penetration, while dimeric derivatives () may exhibit reduced absorption due to higher molecular weight.

Structure-Activity Relationships (SAR)

  • Substituent Size : Bulky groups (e.g., NVP-231) improve target affinity but reduce cell permeability.
  • Polarity: Dimethylaminoethyl (main compound) balances solubility and lipophilicity, whereas phenylethyl () prioritizes hydrophobic interactions.
  • Aromaticity : Pyrimidinyl () and catechol () groups enable π-π stacking or hydrogen bonding, critical for receptor binding.

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